molecular formula C12H11BrN2O2 B1483642 2-(4-bromo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetic acid CAS No. 2098074-11-2

2-(4-bromo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetic acid

Cat. No.: B1483642
CAS No.: 2098074-11-2
M. Wt: 295.13 g/mol
InChI Key: LTQHRIWPNICPFL-UHFFFAOYSA-N
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Description

“2-(4-bromo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetic acid” is a compound that belongs to the class of pyrazoles . Pyrazoles are a type of heterocyclic aromatic organic compound, characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms .


Synthesis Analysis

The synthesis of pyrazoles often involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds . A variety of methods have been reported for the synthesis of pyrazoles, including silver-mediated [3 + 2] cycloaddition, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a bromine atom, a methyl group, and a phenyl group attached to the pyrazole ring .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including [3+2] cycloaddition reactions, acceptorless dehydrogenative coupling reactions, and N-arylation of nitrogen-containing heterocycles . The specific reactions that “this compound” can undergo would depend on the specific conditions and reagents used .

Scientific Research Applications

Synthesis and Characterization

  • Novel Synthesis Approaches : Research has led to the development of novel, efficient synthesis routes for pyrazole derivatives, demonstrating the versatility of these compounds in creating structurally diverse molecules with potential for various applications. For instance, a one-pot, four-component reaction facilitated the synthesis of pyrazol-1-yl derivatives, showcasing the method's ease of handling and good yield outcomes (Bade & Vedula, 2015).

  • Structural and Spectral Analyses : Detailed structural and spectral analyses have been conducted to confirm the molecular frameworks of synthesized compounds. Investigations utilizing NMR, IR spectroscopy, and X-ray crystallography have provided insights into the molecular architecture and electronic properties of pyrazole-based compounds, contributing to a deeper understanding of their chemical behavior and potential reactivity (Viveka et al., 2016).

Biological Activities

  • Antimicrobial Properties : Several studies have identified pyrazole derivatives with significant antimicrobial activities. Compounds synthesized from pyrazol-1-yl precursors have shown promising antibacterial and antifungal effects, indicating their potential as therapeutic agents in combating infectious diseases (Reddy et al., 2013).

  • Analgesic and Anti-inflammatory Effects : Research into the pharmacological properties of pyrazole derivatives has revealed their potential in managing pain and inflammation. Specific compounds demonstrated notable analgesic and anti-inflammatory activities, underscoring the therapeutic value of these molecules in designing new drugs for pain management (Girisha et al., 2010).

Material Science Applications

  • Corrosion Inhibition : Pyrazoline derivatives have been evaluated for their effectiveness as corrosion inhibitors for metals in acidic environments. Experimental studies supported by theoretical calculations have identified these compounds as efficient inhibitors, highlighting their potential in industrial applications to protect metals from corrosion (Lgaz et al., 2018).

Future Directions

The future directions for “2-(4-bromo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetic acid” and similar compounds could involve further exploration of their biological activities and potential applications in drug development . Given the broad range of activities exhibited by pyrazole derivatives, they could be promising candidates for the development of new therapeutic agents .

Properties

IUPAC Name

2-(4-bromo-5-methyl-3-phenylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-8-11(13)12(9-5-3-2-4-6-9)14-15(8)7-10(16)17/h2-6H,7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQHRIWPNICPFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)O)C2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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